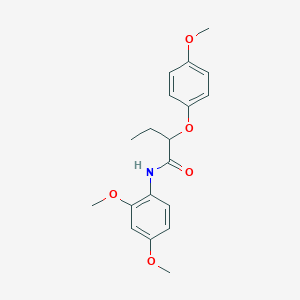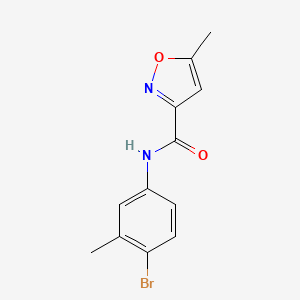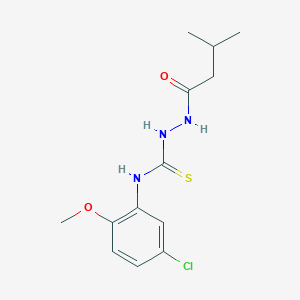![molecular formula C16H15N5O6S3 B4627350 N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide](/img/structure/B4627350.png)
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide
Overview
Description
Synthesis Analysis
The synthesis of related sulfonamide compounds involves multiple steps, including reactions of thiadiazole derivatives with various sulfonyl chlorides, leading to the formation of complex sulfonamides. For instance, the preparation of sulfamethizole, a related compound, entails the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with 4-acetamidobenzenesulfonyl chloride followed by alkaline hydrolysis (Talagadadeevi et al., 2012). Such methods provide insight into the synthetic pathways that could be applied to our compound of interest.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives reveals a complex arrangement of atoms, often confirmed through techniques like crystallography. An example in related research shows the use of dispersion-corrected density functional theory calculations and 13C solid-state NMR spectra to distinguish tautomers in the crystal structure of a sulfonamide compound (Li et al., 2014).
Chemical Reactions and Properties
Sulfonamide compounds engage in various chemical reactions, including alkylation, arylation, and reactions with aldehydes to produce chalcone derivatives. These reactions are pivotal in modifying the chemical structure and properties of sulfonamides for specific applications (Patel et al., 2011).
Physical Properties Analysis
The physical properties of sulfonamide compounds, including solubility, melting points, and crystalline structure, are crucial for understanding their behavior in different environments. These properties are often determined through empirical research and play a significant role in the compound's application and storage.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under various conditions, and mechanisms of action, are essential for the practical application of sulfonamide compounds. Studies on related compounds provide valuable insights into how modifications in the chemical structure can influence these properties (Shukla et al., 2012).
Scientific Research Applications
Chemical Synthesis and Reactions
Sulfonylcarbamimidic Azides from Sulfonyl Chlorides and 5‐Aminotetrazole : In a study exploring the reactions of various sulfonyl chlorides, including o-nitrobenzenesulfonyl chloride, with 5-aminotetrazole, a range of products such as [(2-nitrophenyl)-sulfonyl]carbamimidic azide were synthesized. These compounds showed potential for further chemical transformations (PeetNorton et al., 1987).
Synthesis of Impurities in Antibacterial Drugs : A study focused on the synthesis of N-[4-({4-[(5-methyl-1, 3, 4-thiadiazol-2-yl)sulfamoyl] phenyl} sulfamoyl)phenyl]amine, an impurity found in the antibacterial drug Sulfamethizole. This research is significant for understanding and controlling the purity of pharmaceutical compounds (Talagadadeevi et al., 2012).
Development of Photodynamic Therapy Agents : A study synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups, demonstrating their potential in photodynamic therapy for cancer treatment due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020).
Biochemical Applications
Antimicrobial and Antiproliferative Agents : Research into N-ethyl-N-methylbenzenesulfonamide derivatives highlighted their potential as effective antimicrobial and antiproliferative agents, contributing to the development of new therapeutic agents (Abd El-Gilil, 2019).
Carbonic Anhydrase Inhibitors : Several studies have explored the role of sulfonamide derivatives as inhibitors of carbonic anhydrase, a zinc enzyme. These compounds have shown promise in inhibiting tumor-associated isozymes, potentially contributing to cancer therapy (Morsy et al., 2009).
Analytical and Structural Chemistry
Solid-Phase Synthesis for Diversity Positions : The solid-phase synthesis of 2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxides from polymer-supported α-amino acids demonstrated the versatility of sulfonamide groups in synthesizing diverse chemical structures (Trapani et al., 2016).
Characterization of Tautomers in Crystal Structures : A study differentiated tautomers in the crystal structure of a related sulfonamide molecule, highlighting the importance of detailed structural analysis in understanding chemical properties (Li et al., 2014).
properties
IUPAC Name |
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-2-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O6S3/c1-2-15-17-18-16(28-15)20-29(24,25)12-9-7-11(8-10-12)19-30(26,27)14-6-4-3-5-13(14)21(22)23/h3-10,19H,2H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKLLAJYXHLWJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-2-nitrobenzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-diphenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B4627276.png)
![(3aR,7aS)-2-[1-(2-chloro-4-fluorobenzyl)-5-methyl-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4627285.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-{[5-(5-methyl-3-thienyl)-4-propyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4627293.png)


![N-(3,5-dichlorophenyl)-N'-[4-(1,1-dimethylpropyl)cyclohexyl]thiourea](/img/structure/B4627319.png)

![methyl 6-({[(5-bromo-2-pyridinyl)amino]carbonothioyl}amino)-3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B4627338.png)
![N-{2-[(butylamino)carbonyl]phenyl}-1-(2,2-dimethylpropanoyl)-4-piperidinecarboxamide](/img/structure/B4627357.png)

![3-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B4627372.png)

![2-{[(4-bromophenyl)sulfonyl]amino}-N-(2-methoxyethyl)benzamide](/img/structure/B4627392.png)
![2-chloro-N-(8-fluoro-4-oxo-4H-pyrimido[2,1-b][1,3]benzothiazol-3-yl)benzamide](/img/structure/B4627395.png)